molecular formula C10H8ClN B1582353 1-(4-Chlorophenyl)cyclopropanecarbonitrile CAS No. 64399-27-5

1-(4-Chlorophenyl)cyclopropanecarbonitrile

Cat. No. B1582353
Key on ui cas rn: 64399-27-5
M. Wt: 177.63 g/mol
InChI Key: BVWSEHMDAKSWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962834B2

Procedure details

To a solution of 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile (181 mg, 1.0 mmol) in toluene (5 mL) was added drop wise at 20° C. under an atmosphere of nitrogen a 3 M solution of methylmagnesium chloride in tetrahydrofuran (0.5 mL, 1.5 mmol). The reaction was heated for 16 h to 80° C. In an ice bath 6 N aqueous hydrochloric acid solution (1.08 mL) was added carefully and the reaction was heated to reflux for 2 h. The reaction was diluted with toluene, extracted once with water, once with brine, dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel using heptane/ethyl acetate (9:1 v/v) as eluent to yield the title compound (67 mg, 34%) as a yellow oil.
Quantity
181 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
Cl[C:2]1C=CC(C2(C#N)CC2)=C[CH:3]=1.C[Mg]Cl.[O:16]1[CH2:20][CH2:19]CC1.[ClH:21].[C:22]1([CH3:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[Cl:21][C:25]1[CH:26]=[CH:27][C:22]([C:28]2([C:20](=[O:16])[CH3:19])[CH2:3][CH2:2]2)=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
181 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CC1)C#N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
0.5 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.08 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated for 16 h to 80° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted once with water, once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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